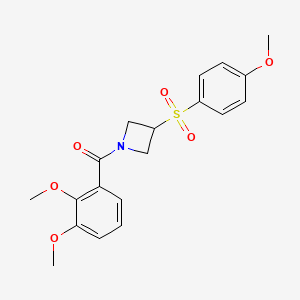![molecular formula C6H14ClNO B2720960 2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride CAS No. 2411264-91-8](/img/structure/B2720960.png)
2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride” is a chemical compound with the CAS Number: 2411264-91-8 . It has a molecular weight of 151.64 . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride” is 1S/C6H13NO.ClH/c1-7-6(2-3-6)4-5-8;/h7-8H,2-5H2,1H3;1H . This code provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride” is a powder with a molecular weight of 151.64 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Intramolecular Interaction and Chemical Reactions
Cyclopropylcarbinol and its derivatives, such as 2-(1-methylcyclopropyl)ethanol, demonstrate interesting chemical behaviors due to intramolecular interactions between the hydroxyl group and the cyclopropane ring. These interactions can influence the absorption characteristics and reactivity of such compounds. For instance, the presence of a hydroxyl group approaching the edge within the plane of the cyclopropane ring facilitates O–H···cyclopropane interaction, which is significant for understanding the chemical properties and reactivity of these molecules (Ōki, Iwamura, Murayama, & Oka, 1969).
Synthesis and Industrial Applications
The synthesis of chiral intermediates for pharmaceutical applications often involves cyclopropyl-containing compounds. For example, a practical enzymatic process was developed for the preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, showcasing the use of cyclopropane derivatives in synthesizing vital intermediates for drugs like Ticagrelor. This process highlights the efficiency and environmental benefits of using biocatalysis in industrial applications, potentially applicable to the synthesis and manipulation of 2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride (Guo et al., 2017).
Reaction Pathways and Mechanisms
The study of cyclopropanation reactions and the Simmons-Smith reaction provides insights into the reaction pathways and mechanisms involving cyclopropyl groups. Such research can inform the understanding of how 2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride might behave under various chemical conditions and could be relevant for developing new synthetic methods or understanding its reactivity (Nakamura, Hirai, & Nakamura, 2003).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-[1-(methylamino)cyclopropyl]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-6(2-3-6)4-5-8;/h7-8H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKODPTGPHLWWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC1)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,5-dimethylfuran-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2720877.png)
![3-oxo-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzo[f]chromene-2-carboxamide](/img/structure/B2720878.png)
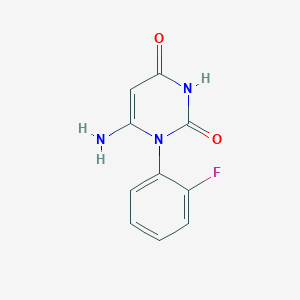
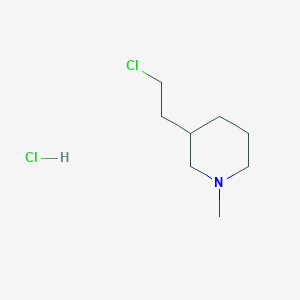

![2-chloro-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B2720886.png)
![8-chloro-N-(3-ethoxypropyl)-3-(4-fluorophenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2720889.png)
![2-[[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2720890.png)
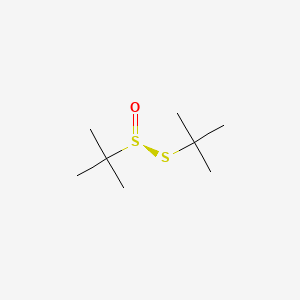
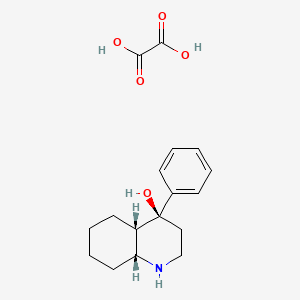
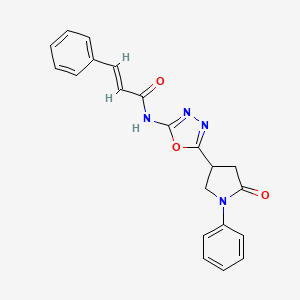
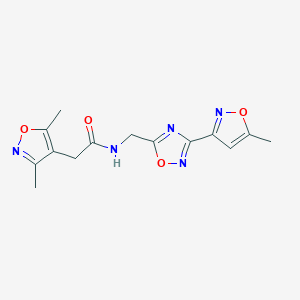
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2720899.png)
